molecular formula C11H10BrN B2711102 8-(1-Bromoethyl)quinoline CAS No. 60333-51-9

8-(1-Bromoethyl)quinoline

Cat. No.: B2711102
CAS No.: 60333-51-9
M. Wt: 236.112
InChI Key: GINONTIZGMCESK-UHFFFAOYSA-N
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Description

8-(1-Bromoethyl)quinoline is a biochemical used for proteomics research . It has a molecular formula of C11H10BrN and a molecular weight of 236.11 .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

This compound has a molecular structure that consists of a benzene ring fused with a pyridine moiety . This structure allows it to undergo nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 236.11 and a molecular formula of C11H10BrN .

Scientific Research Applications

  • Cancer Drug Discovery Quinoline compounds, including derivatives of 8-(1-Bromoethyl)quinoline, show promising anticancer activity. They are effective in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them valuable in cancer drug development (Solomon & Lee, 2011).

  • Synthesis and Reactivity 8-(Dimesitylboryl)quinoline demonstrates significant reactivity, forming complexes with various metals like Cu, Ag, and Pd. These properties are utilized in developing coordination complexes and studying their bonding characteristics (Son, Pudenz & Hoefelmeyer, 2010).

  • Corrosion Inhibition Quinoline derivatives, including those with bromoalkoxy groups, have been found effective as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion increases with the length of the hydrocarbon chain (Tazouti et al., 2021).

  • PARP-1 Inhibition Quinoline-8-carboxamides, related to this compound, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in drug design. These compounds have potential therapeutic activities, including in cancer treatment (Lord, Mahon, Lloyd & Threadgill, 2009).

  • Antimicrobial and Antibiofilm Activities Quinoline derivatives demonstrate significant antimicrobial and antibiofilm activities against various microorganisms, including bacteria and fungi. The length of the alkyl substituent in these compounds affects their activity (Busetti et al., 2010).

  • Green Synthesis Advances in green and clean synthesis methods for quinoline derivatives have been reported, emphasizing sustainable chemical processes. These methods include microwave synthesis, the use of recyclable catalysts, solvent-free conditions, and photocatalytic synthesis (Prajapati et al., 2014).

  • Photoluminescent Properties Quinoline derivatives have been studied for their photoluminescent properties, particularly in the context of creating flat pincer palladacycles, which have potential applications in materials science and nanotechnology (Consorti et al., 2004).

  • C–H Functionalization Quinolines, including this compound, are important in functional materials and biologically active compounds. Their C–H functionalization via transition metal catalysis is a key method for obtaining substituted quinolines, relevant in various fields including pharmaceuticals and materials science (Iwai & Sawamura, 2015).

Safety and Hazards

According to the safety data sheet, 8-(1-Bromoethyl)quinoline is harmful if swallowed and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Mechanism of Action

Properties

IUPAC Name

8-(1-bromoethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINONTIZGMCESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (12) (3.0 g, 19.1 mmol) in carbon tetrachloride (30 mL) was added NBS (5.10 g, 28.6 mmol), and benzoyl peroxide (0.12 g, 0.48 mmol). The mixture was heated at 100° C. for 3 hours. The reaction was cooled to room temperature. The mixture was filtered through filter paper, and washed with ethyl acetate. The filtrate was adsorbed into silica gel. The mixture was purified by chromatography on silica gel with 5 to 15% ethyl acetate in hexane to give 8-(1-bromoethyl)quinoline (13) (3.5 g, 14.8 mmol, 78% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

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